molecular formula C8H6BrF B2470946 1-Bromo-2-ethenyl-3-fluorobenzene CAS No. 1313010-16-0

1-Bromo-2-ethenyl-3-fluorobenzene

Cat. No. B2470946
CAS RN: 1313010-16-0
M. Wt: 201.038
InChI Key: UKLLBAUMMFPJRC-UHFFFAOYSA-N
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Description

1-Bromo-2-ethenyl-3-fluorobenzene is a chemical compound with the molecular weight of 201.04 . It is also known by its IUPAC name, 1-bromo-3-fluoro-2-vinylbenzene .


Synthesis Analysis

One of the most common methods for synthesizing 1-Bromo-2-ethenyl-3-fluorobenzene is through the reaction of fluorobenzene with bromine . This reaction, known as electrophilic aromatic substitution, involves the substitution of a hydrogen atom in the benzene ring with a bromine atom .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-ethenyl-3-fluorobenzene can be represented by the InChI code: 1S/C8H6BrF/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2 . The InChI key for this compound is UKLLBAUMMFPJRC-UHFFFAOYSA-N .


Chemical Reactions Analysis

One of the most common reactions involving 1-Bromo-2-ethenyl-3-fluorobenzene is nucleophilic substitution . This reaction involves the replacement of the bromine atom with a nucleophile, resulting in the formation of a new compound .


Physical And Chemical Properties Analysis

The physical form of 1-Bromo-2-ethenyl-3-fluorobenzene is liquid . It is stored at a temperature of -10°C .

Scientific Research Applications

Synthesis of Radiochemicals

1-Bromo-2-ethenyl-3-fluorobenzene is pivotal in the synthesis of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, a crucial synthon for 18F-arylation reactions. This compound facilitates the preparation of high radiochemical yield metallo-organic 4-[18F]fluorophenyl compounds and Pd-catalyzed coupling, making it essential in radiochemistry and imaging applications (Ermert et al., 2004).

Grignard Reagent Formation

The compound is used in educational settings, particularly in Grignard experiments for organic chemistry courses. Its reaction with Mg to form 4-fluorophenylmagnesium bromide and subsequent treatment with benzophenone or CO2 yields fluorinated alcohol or benzoic acid, respectively. This process helps students understand the chemoselectivity and reactivity of dihalogenated Grignard reagents, enriching their learning experience in synthetic chemistry (Hein et al., 2015).

Photofragmentation Studies

The compound has been studied under ultraviolet photodissociation at 266 nm. The photofragment translational spectroscopy revealed the energy distribution of Br and FC6H4 photofragments, providing insights into the energy dynamics and the substitution effect of the fluorine atom in molecular fragmentation processes (Gu et al., 2001).

Safety and Hazards

1-Bromo-2-ethenyl-3-fluorobenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1-bromo-2-ethenyl-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLLBAUMMFPJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-ethenyl-3-fluorobenzene

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